3-Nitro-1,2,4-triazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 133107. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

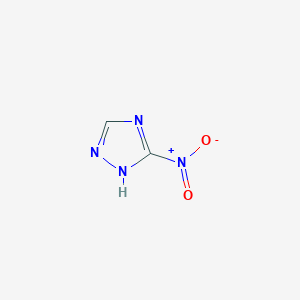

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H2N4O2/c7-6(8)2-3-1-4-5-2/h1H,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUEFXPHXHHANKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=N1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60179504 | |

| Record name | 3-Nitro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24807-55-4 | |

| Record name | 3-Nitro-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24807-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-1,2,4-triazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024807554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24807-55-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitro-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60179504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitro-1,2,4-triazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of 3-Nitro-1,2,4-triazole

This technical guide provides a comprehensive analysis of the crystal structure of 3-nitro-1,2,4-triazole (NTO), a heterocyclic compound of significant interest. The information is tailored for researchers, scientists, and professionals in drug development, offering detailed crystallographic data, experimental protocols, and visual representations of key processes.

Crystallographic Data of this compound Polymorphs

This compound is known to exist in at least three polymorphic forms: Form I, Form II, and γ-NTO. The crystallographic data for these forms are summarized in the tables below, providing a comparative overview of their structural parameters.

Monoclinic Polymorph (Form II)

Commercially available this compound is typically Form II.[1] This form crystallizes in a monoclinic system. The asymmetric unit of this form contains two crystallographically independent molecules.[2] In the crystal structure, molecules are linked by intermolecular N—H⋯N and C—H⋯O hydrogen bonds, forming a supramolecular chain.[2]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.7818 (1) Å |

| b | 10.0726 (2) Å |

| c | 9.9703 (1) Å |

| α | 90° |

| β | 107.081 (1)° |

| γ | 90° |

| Volume | 843.03 (2) ų |

| Z | 8 |

| Density (calculated) | 1.798 Mg m⁻³ |

| Temperature | 100 K |

| Radiation | Mo Kα |

Data obtained from a study where the crystal was cooled to 100 K.[2]

Tetragonal Polymorph (Form I)

Form I of this compound crystallizes in the tetragonal system. This form can be obtained by heating Form II, indicating it is the more stable form at higher temperatures.[1][3]

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4₁2₁2 |

Detailed unit cell parameters for Form I require further specific crystallographic studies.

Monoclinic Polymorph (γ-NTO)

A newer polymorph, designated γ-NTO, has been identified. It also belongs to the monoclinic crystal system but with a different space group compared to Form II.[4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | Pc |

| Z | 8 |

| Density (calculated) | 1.907 g cm⁻³ |

The density of γ-NTO is noted to be higher than that of another polymorph, β-NTO, and similar to α-NTO.[4]

Experimental Protocols

Crystal Growth

Slow Evaporation Method (for Form II): Single crystals of the monoclinic form of this compound can be grown from a hot methanol (B129727) solution.[2] A solution of 3-nitro-1H-1,2,4-triazole in hot methanol is warmed for a short period and then allowed to cool slowly to room temperature. Crystals suitable for X-ray diffraction appear from the mother liquor after a few days.[2] Crystallization can also be carried out from a mixture of methanol and ethyl acetate (B1210297) to obtain Form II.[1]

Ultrasonic-Assisted Spray Technology: An alternative method for producing ultra-fine crystals of NTO involves an ultrasonic-assisted spray technology.[5] This technique is designed for the rapid and safe preparation of fine crystalline material.[5]

X-ray Diffraction Analysis

Data Collection: Crystallographic data is typically collected using a single-crystal X-ray diffractometer equipped with a CCD area detector.[2] A fine-focus sealed tube with Mo Kα radiation (λ = 0.71073 Å) is a common X-ray source. The crystal is maintained at a low temperature, such as 100 K, using a cryostat to minimize thermal vibrations and obtain higher quality data.[2]

Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².[2] Software packages such as SHELXTL are commonly used for structure solution and refinement.[2]

Visualizations

The following diagrams illustrate key experimental and logical workflows in the study of this compound's crystal structure.

References

- 1. Polymorphism, phase transformation and energetic properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Nitro-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Study on the crystal structure and properties of a new crystal form of this compound-5-one (NTO) - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Spectroscopic Profile of 3-Nitro-1,2,4-triazole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 3-Nitro-1,2,4-triazole (C₂H₂N₄O₂), a heterocyclic compound of interest in various research domains. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

¹H NMR Data

The ¹H NMR spectrum of this compound is characterized by a single peak corresponding to the proton on the triazole ring.

| Chemical Shift (δ) [ppm] | Multiplicity | Assignment |

| 8.913[1] | Singlet | C-H |

¹³C NMR Data

The ¹³C NMR spectrum reveals the chemical environments of the two carbon atoms within the triazole ring.

| Chemical Shift (δ) [ppm] | Assignment |

| Data not explicitly found in search results | C-NO₂ |

| Data not explicitly found in search results | C-H |

Note: While search results indicate the availability of ¹³C NMR spectra for this compound[2][3][4], specific chemical shift values were not explicitly provided in the available information.

Infrared (IR) Spectroscopy

The functional groups present in this compound can be identified through their characteristic absorption bands in the IR spectrum.

| Wavenumber (cm⁻¹) | Assignment |

| Data not explicitly found in search results | N-H stretch |

| Data not explicitly found in search results | C-H stretch (aromatic) |

| Data not explicitly found in search results | C=N stretch (ring) |

| Data not explicitly found in search results | N-N stretch (ring) |

| Data not explicitly found in search results | NO₂ asymmetric stretch |

| Data not explicitly found in search results | NO₂ symmetric stretch |

| Data not explicitly found in search results | C-N stretch |

Note: While search results indicate the availability of IR spectra for this compound[5][6], a detailed list of absorption peaks was not explicitly provided in the available information.

Mass Spectrometry (MS)

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, aiding in its identification. The compound has a molecular weight of approximately 114.06 g/mol .[5]

| m/z | Assignment |

| 114 | [M]⁺ (Molecular ion)[5] |

| 30 | Fragment[5] |

| 29 | Fragment[5] |

Note: The fragmentation of the triazole ring is influenced by the ionization method and the nature and position of substituents. Under electron ionization, triazole derivatives often undergo ring cleavage.[7][8][9]

Experimental Protocols

Detailed experimental procedures are crucial for the accurate acquisition of spectroscopic data.

NMR Spectroscopy

A general protocol for obtaining NMR spectra of triazole derivatives is as follows:

-

Sample Preparation: Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Instrument: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Record the ¹H and ¹³C NMR spectra at room temperature. Use tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing.

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

A common method for obtaining the FTIR spectrum of a solid sample like this compound is the KBr pellet technique.

-

Sample Preparation: Grind a small amount of the compound with dry potassium bromide (KBr) powder in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Instrument: Use a Fourier-Transform Infrared spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry

Electron Ionization (EI) is a common technique for the mass analysis of such organic compounds.

-

Sample Introduction: Introduce the sample into the mass spectrometer, often via a direct insertion probe for solid samples or after separation by gas chromatography (GC).

-

Ionization: Ionize the sample molecules using a beam of high-energy electrons (typically 70 eV).

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the abundance of each ion to generate the mass spectrum.

Workflow Diagrams

The following diagrams illustrate the general workflows for the spectroscopic analysis of this compound.

References

- 1. This compound(24807-55-4) 1H NMR spectrum [chemicalbook.com]

- 2. spectrabase.com [spectrabase.com]

- 3. This compound(24807-55-4) 13C NMR spectrum [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. This compound | C2H2N4O2 | CID 90614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound(24807-55-4) IR Spectrum [chemicalbook.com]

- 7. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

Quantum Chemical Calculations of 3-Nitro-1,2,4-triazole: A Technical Guide

Introduction

3-Nitro-1,2,4-triazole (NTA) is a heterocyclic compound of significant interest due to its applications as an energetic material and as a scaffold in medicinal chemistry.[1][2][3] As a derivative of the 1,2,4-triazole (B32235) ring system, it possesses a unique combination of high nitrogen content and the electron-withdrawing nitro group, which imparts properties such as high energy release and thermal stability.[1][4] Quantum chemical calculations are indispensable for providing a detailed understanding of its molecular structure, stability, reactivity, and spectroscopic properties at the atomic level. These theoretical insights are crucial for guiding synthetic efforts, predicting material performance, and informing drug design processes.[5]

This technical guide provides a comprehensive overview of the standard computational methodologies employed in the study of this compound, summarizes key quantitative data from theoretical studies, and outlines the typical workflow for such computational analyses.

Computational Methodologies and Workflow

Quantum chemical calculations for molecules like this compound are predominantly performed using Density Functional Theory (DFT), which offers a favorable balance between computational accuracy and cost.[5][6]

1.1. Theoretical Protocols

-

Software: Calculations are typically executed using robust software packages such as Gaussian, ORCA, or GAMESS.[5]

-

Level of Theory: A widely used and effective method is the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[5][7]

-

Basis Set: The choice of basis set is critical for obtaining accurate results. Pople-style basis sets like 6-311G(d,p) or 6-311++G(d,p) are commonly recommended for geometry optimization and frequency calculations, as they include polarization and diffuse functions necessary for accurately describing the electronic structure of heterocyclic and nitro-containing compounds.[5][7][8]

1.2. Standard Computational Workflow

The process for the quantum chemical characterization of this compound follows a systematic workflow. This process begins with defining the initial molecular structure and proceeds through optimization and property calculation stages. The logical relationship of this workflow is visualized below.

Molecular Structure and Geometry

Geometry optimization is performed to locate the minimum energy conformation of the molecule on the potential energy surface.[5] The resulting bond lengths and angles can be compared with experimental data, typically obtained from X-ray crystallography, to validate the computational method. The 1H-1,2,4-triazole ring is an essentially planar, six-π-electron aromatic system.[9]

Table 1: Comparison of Experimental and Calculated Geometrical Parameters Note: Direct calculated values for the this compound monomer are not explicitly listed in the provided search results, but theoretical studies consistently perform geometry optimization and compare results to experimental data. The experimental values below are from X-ray diffraction data.

| Parameter | Atom Connection | Experimental Value (Å or °)[9][10] |

| Bond Lengths (Å) | ||

| N1—N2 | ~1.37 | |

| N2—C3 | ~1.32 | |

| C3—N4 | ~1.35 | |

| N4—C5 | ~1.35 | |

| C5—N1 | ~1.32 | |

| C3—N(nitro) | ~1.45 | |

| **Bond Angles (°) ** | ||

| C5—N1—N2 | ~112° | |

| N1—N2—C3 | ~101° | |

| N2—C3—N4 | ~114° | |

| C3—N4—C5 | ~101° | |

| N4—C5—N1 | ~112° |

Vibrational Analysis

Following geometry optimization, a frequency analysis is conducted. This serves two primary purposes: to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra.[5] The calculated vibrational modes can be assigned to specific molecular motions, such as bond stretches and angle deformations.

Table 2: Selected Calculated Vibrational Frequencies and Assignments Assignments are based on general knowledge of triazole derivatives as specific calculated values for this compound were not detailed in the search results.

| Frequency Range (cm⁻¹) | Assignment | Reference |

| ~3130 - 3180 | C-H stretching | [11] |

| ~2400 - 3100 | N-H stretching (associated) | |

| ~1530 | NO₂ asymmetric stretching | [8] |

| ~1480 - 1530 | Triazole ring deformation/stretching | [12] |

| ~1350 | NO₂ symmetric stretching | [8] |

| ~1170 - 1400 | C-N stretching | [11] |

| ~840 - 890 | Ring out-of-plane vibrations | [11] |

Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity and stability. Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity; a smaller gap suggests the molecule is more easily excitable and thus more reactive.[13][14]

Table 3: Calculated Electronic Properties

| Property | Method/Basis Set | Calculated Value | Significance | Reference |

| HOMO Energy | B3LYP/6-31G | Value not specified | Related to ionization potential; region susceptible to electrophilic attack. | [15] |

| LUMO Energy | B3LYP/6-31G | Value not specified | Related to electron affinity; region susceptible to nucleophilic attack. | [15] |

| HOMO-LUMO Gap (ΔE) | B3LYP/6-31G* | Correlates with stability | A larger gap implies higher kinetic stability and lower chemical reactivity. | [13][15] |

| Mulliken Atomic Charges | DFT | Heteroatoms show significant electron density | Indicates charge distribution and potential sites for intermolecular interactions. | [13] |

Studies have found a correlation between the HOMO-LUMO energy gap and the thermal stability of C-nitro-1,2,4-triazole tautomers.[15][16]

Thermochemical Properties

Quantum chemical calculations can accurately predict various thermodynamic properties, which are vital for assessing the energy content and reaction spontaneity of compounds like NTA.

Table 4: Calculated Thermochemical Properties Calculations are often performed for derivatives or related structures. The values below are indicative of the types of properties calculated.

| Property | Method/Basis Set | Calculated Value | Reference |

| Standard Enthalpy of Formation (Gas Phase) | B3LYP | Calculation performed for C-nitro-1,2,4-triazole and its isomers using isodesmic reactions. | [17] |

| Gibbs Free Energy of Tautomers (Aqueous) | B3LYP | Calculated to determine relative stability of different tautomeric forms in solution. | [17] |

| Enthalpy of Activation (ΔH≠) | - | 161.90 kJ mol⁻¹ (for 3,4,5-triamino-1,2,4-triazole dinitramide) | [18] |

| Entropy of Activation (ΔS≠) | - | 97.19 J mol⁻¹ K⁻¹ (for 3,4,5-triamino-1,2,4-triazole dinitramide) | [18] |

| Free Energy of Activation (ΔG≠) | - | 118.98 kJ mol⁻¹ (for 3,4,5-triamino-1,2,4-triazole dinitramide) | [18] |

Conclusion

Quantum chemical calculations, primarily using Density Functional Theory, provide a powerful framework for the detailed investigation of this compound. These computational methods yield valuable data on the molecule's geometry, vibrational modes, electronic structure, and thermochemical properties. The insights gained from these calculations are fundamental for understanding the structure-property relationships that govern its behavior as both an energetic material and a pharmacologically relevant scaffold. The synergy between theoretical predictions and experimental validation continues to be a cornerstone of modern chemical research, enabling the rational design and development of new materials and therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Activity of New Triazole and Nitro-Triazole Derivatives as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. benchchem.com [benchchem.com]

- 6. dspace-su.server.ly:8080 [dspace-su.server.ly:8080]

- 7. Experimental and theoretical assignment of the vibrational spectra of triazoles and benzotriazoles. Identification of IR marker bands and electric response properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. 3-Nitro-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 3-Nitro-1H-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. irjweb.com [irjweb.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 3-Nitro-1,2,4-triazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-Nitro-1,2,4-triazole, a key heterocyclic compound with applications in pharmaceuticals and materials science. Understanding its solubility profile is critical for its synthesis, purification, formulation, and application. This document compiles and presents quantitative solubility data for the structurally similar and highly relevant compound, 3-Nitro-1,2,4-triazol-5-one (NTO), to serve as a robust reference. Detailed experimental protocols for solubility determination are also provided, alongside graphical representations of the experimental workflow.

Core Solubility Data

The following tables summarize the mole fraction solubility (x) of NTO in a range of pure organic solvents at various temperatures, as determined by the gravimetric method.

Table 1: Solubility of 3-Nitro-1,2,4-triazol-5-one (NTO) in Polar Protic Solvents

| Temperature (K) | Water (x) | Methanol (x) | Ethanol (x) | Isopropanol (x) | n-Butanol (x) | Formic Acid (x) |

| 278.15 | 0.00281 | 0.00854 | 0.00582 | 0.00421 | 0.00315 | 0.02845 |

| 283.15 | 0.00332 | 0.01012 | 0.00689 | 0.00498 | 0.00373 | 0.03365 |

| 288.15 | 0.00391 | 0.01198 | 0.00815 | 0.00589 | 0.00441 | 0.03981 |

| 293.15 | 0.00459 | 0.01417 | 0.00964 | 0.00697 | 0.00522 | 0.04709 |

| 298.15 | 0.00538 | 0.01675 | 0.01141 | 0.00825 | 0.00618 | 0.05571 |

| 303.15 | 0.00631 | 0.01979 | 0.01349 | 0.00976 | 0.00731 | 0.06591 |

| 308.15 | 0.00739 | 0.02339 | 0.01596 | 0.01155 | 0.00865 | 0.07798 |

| 313.15 | 0.00866 | 0.02766 | 0.01888 | 0.01366 | 0.01023 | 0.09226 |

| 318.15 | 0.01014 | 0.03273 | 0.02234 | 0.01616 | 0.01211 | 0.10915 |

| 323.15 | 0.01188 | 0.03876 | 0.02643 | 0.01912 | 0.01433 | 0.12918 |

| 328.15 | 0.01391 | 0.04593 | 0.03127 | 0.02262 | 0.01695 | 0.15281 |

Table 2: Solubility of 3-Nitro-1,2,4-triazol-5-one (NTO) in Polar Aprotic and Nonpolar Solvents

| Temperature (K) | Ethyl Acetate (x) | Acetonitrile (x) | Toluene (x) | n-Hexane (x) |

| 278.15 | 0.00158 | 0.00112 | 0.00008 | 0.00001 |

| 283.15 | 0.00187 | 0.00133 | 0.00010 | 0.00001 |

| 288.15 | 0.00222 | 0.00157 | 0.00012 | 0.00002 |

| 293.15 | 0.00263 | 0.00186 | 0.00014 | 0.00002 |

| 298.15 | 0.00311 | 0.00220 | 0.00017 | 0.00003 |

| 303.15 | 0.00369 | 0.00261 | 0.00020 | 0.00003 |

| 308.15 | 0.00437 | 0.00309 | 0.00024 | 0.00004 |

| 313.15 | 0.00518 | 0.00366 | 0.00028 | 0.00005 |

| 318.15 | 0.00614 | 0.00434 | 0.00033 | 0.00006 |

| 323.15 | 0.00727 | 0.00514 | 0.00039 | 0.00007 |

| 328.15 | 0.00862 | 0.00609 | 0.00046 | 0.00008 |

Experimental Protocols for Solubility Determination

The following section details the gravimetric method, a widely accepted and reliable technique for determining the solubility of solid compounds in organic solvents. This protocol is based on the methodology used for generating the solubility data for NTO presented above.

Gravimetric Method for Solubility Determination

1. Principle: The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known mass of the saturated solution is then taken, and the solvent is evaporated. The mass of the remaining solute is measured, and from this, the solubility can be calculated.

2. Apparatus and Materials:

-

Jacketed glass vessel with a stirrer

-

Thermostatic water bath

-

Analytical balance (accuracy ± 0.1 mg)

-

Drying oven

-

Syringe with a 0.45 µm filter

-

This compound (or NTO)

-

Organic solvents of interest

3. Procedure:

-

Temperature Control: The jacketed glass vessel is connected to the thermostatic water bath to maintain a constant temperature throughout the experiment.

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known mass of the organic solvent in the jacketed glass vessel.

-

Equilibration: The mixture is continuously stirred for at least 24 hours to ensure that equilibrium is reached and a saturated solution is formed. The presence of undissolved solid at the bottom of the vessel confirms saturation.

-

Sampling: After equilibration, the stirring is stopped, and the solution is allowed to stand for at least 4 hours to allow the undissolved solid to settle. A sample of the clear supernatant is then withdrawn using a pre-weighed syringe fitted with a 0.45 µm filter to prevent any solid particles from being transferred.

-

Mass Determination of the Solution: The syringe containing the saturated solution is immediately weighed to determine the total mass of the solution collected.

-

Solvent Evaporation: The collected solution is transferred to a pre-weighed container, and the solvent is removed by evaporation in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound.

-

Mass Determination of the Solute: The container with the dried solute is weighed. The process of drying and weighing is repeated until a constant mass is achieved.

-

Calculation: The mole fraction solubility (x) is calculated using the following equation:

x = (m_solute / M_solute) / [(m_solute / M_solute) + (m_solvent / M_solvent)]

where:

-

m_solute is the mass of the dried solute

-

M_solute is the molar mass of the solute

-

m_solvent is the mass of the solvent (calculated as the difference between the mass of the solution and the mass of the solute)

-

M_solvent is the molar mass of the solvent

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the gravimetric method for determining the solubility of this compound.

Caption: Gravimetric method workflow for solubility determination.

Logical Relationship of Solubility Factors

The solubility of a compound like this compound is governed by a complex interplay of factors related to both the solute and the solvent. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of this compound.

An In-Depth Technical Guide to 3-Nitro-1,2,4-triazole: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitro-1,2,4-triazole (3-NTR) is a versatile heterocyclic compound that has garnered significant attention in various scientific fields. Its unique molecular structure, featuring a nitrogen-rich triazole ring coupled with a nitro group, imparts a range of chemical and physical properties that make it a valuable building block in medicinal chemistry, materials science, and as an energetic material.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, complete with experimental protocols and visual diagrams to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below. This data is crucial for its handling, characterization, and application in various experimental settings.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂H₂N₄O₂ | [2][4][5] |

| Molecular Weight | 114.08 g/mol | [4][5] |

| Appearance | White to light yellow crystalline powder | [2][6] |

| Melting Point | 210-219 °C (decomposes) | [2][7] |

| IUPAC Name | 3-nitro-1H-1,2,4-triazole | [5] |

| CAS Number | 24807-55-4 | [2][5] |

Crystallographic Data

The crystal structure of this compound has been determined by X-ray diffraction, revealing a monoclinic crystal system. The asymmetric unit contains two crystallographically independent molecules.[4]

| Parameter | Value | Reference |

| Crystal System | Monoclinic | [4] |

| Space Group | P2₁/c | [8] |

| Cell Dimensions | a = 8.7818 (1) Å, b = 10.0726 (2) Å, c = 9.9703 (1) Å, β = 107.081 (1)° | [4] |

| Cell Volume | 843.03 (2) ų | [4] |

| Z (molecules per unit cell) | 8 | [4] |

| Density (calculated) | 1.649 g/cm³ | [8] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. The following sections provide protocols for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of this compound involves the diazotization of 3-amino-1,2,4-triazole.[9]

Materials:

-

3-amino-1H-1,2,4-triazole

-

Sodium nitrite (B80452)

-

Sulfuric acid

-

Ice

-

Water

Procedure:

-

A solution of 3-amino-1H-1,2,4-triazole is prepared in aqueous sulfuric acid and cooled in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution while maintaining the temperature below 5 °C.

-

The reaction mixture is stirred for a specified period at low temperature.

-

The resulting precipitate, 3-nitro-1H-1,2,4-triazole, is collected by filtration.

-

The product is washed with cold water and dried under vacuum.

For the synthesis of 3-nitro-1,2,4-triazol-5-one (NTO), a related compound, semicarbazide (B1199961) and formic acid can be used as starting materials to first produce 1,2,4-triazol-3-one, which is then nitrated with nitric acid.[10]

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The product is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum is recorded on an NMR spectrometer (e.g., 300 MHz). The characteristic chemical shift for the proton in this compound is observed around δ 8.86 (s, 1H).[7]

-

¹³C NMR: The spectrum is recorded in a suitable deuterated solvent. The carbon signals for this compound appear at approximately δ 163.1 and 146.3.[7]

Infrared (IR) Spectroscopy:

-

A small amount of the sample is mixed with KBr powder and pressed into a pellet.

-

The IR spectrum is recorded using an FTIR spectrometer.

-

Characteristic absorption bands for the nitro group and the triazole ring are observed. For this compound, characteristic peaks are found at 3162, 2861, 2776, and 2730 cm⁻¹.[7]

Mass Spectrometry (MS):

-

The molecular weight and fragmentation pattern of the compound are determined using a mass spectrometer.

-

The molecular ion peak corresponding to the molecular weight of this compound (114.08 g/mol ) is observed.

Chemical Reactions and Stability

Thermal Decomposition

This compound exhibits thermal instability and can decompose upon heating. Theoretical studies suggest that the thermal decomposition can proceed through various pathways, including the formation of N₂, N₂O, NO, CO₂, HCN, and HNCO.[11] The decomposition of the silver salt of the related compound, 3-nitro-1,2,4-triazol-5-one (NTO), has been shown to occur in stages, including dehydration, fracture of the nitro-group, and breaking of the triazole ring, with a maximum decomposition temperature around 230°C.[12]

Decomposition upon Low-Energy Electron Attachment

Studies have shown that this compound can decompose upon attachment of low-energy electrons. The primary dissociation channel for the resulting anion is the direct cleavage of a hydrogen radical.[13][14] This property is relevant to its potential application as a radiosensitizer in cancer therapy, where the initial reduction of the compound can lead to the formation of tumor-active species.[13]

Applications in Drug Development and Other Fields

The this compound scaffold is of significant interest in medicinal chemistry due to its presence in compounds with a range of biological activities.

-

Antitrypanosomatid Agents: Analogs of 3-nitro-1H-1,2,4-triazole have been synthesized and shown to have promising in vitro activity against the parasites responsible for Chagas disease and leishmaniasis.[9][15][16] These compounds are believed to be activated by a type I nitroreductase specific to these parasites.[16]

-

Antimicrobial and Anticancer Agents: The 1,2,4-triazole (B32235) nucleus is a key feature in many compounds with antibacterial, antifungal, and anticancer properties.[17] The nitro derivatives are valuable intermediates in the synthesis of these biologically active molecules.[17]

-

Radiosensitizers: this compound has been investigated as a potential radiosensitizer for hypoxic cells in vitro, which could enhance the efficacy of radiation therapy in cancer treatment.[7]

-

Energetic Materials: Due to its nitrogen content and the presence of the nitro group, this compound and its derivatives are explored as energetic materials.[3][13] The related compound, 3-nitro-1,2,4-triazol-5-one (NTO), is known as an insensitive explosive.[18][19]

Visualizations

The following diagrams illustrate key chemical pathways involving this compound.

Caption: Synthesis of this compound via diazotization.

Caption: Primary products of thermal decomposition.

Caption: Decomposition via low-energy electron attachment.

Conclusion

This compound is a compound with a rich chemical profile that offers significant opportunities for research and development. Its well-defined physical properties, coupled with its reactivity and biological potential, make it a valuable tool for scientists in diverse fields. This guide has provided a comprehensive overview of its key characteristics, experimental protocols, and potential applications, serving as a foundational resource for professionals working with this versatile molecule.

References

- 1. eurekaselect.com [eurekaselect.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Nitro-1H-1,2,4-triazole - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C2H2N4O2 | CID 90614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 96% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 7. This compound | 24807-55-4 [chemicalbook.com]

- 8. journals.iucr.org [journals.iucr.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. EP0585235A1 - Method for producing 3-nitro-1,2,4-triazol-5-one (nto) - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and thermal decomposition behavior of 3-nitro-1,2,4-triazol-5-one silver salt - Beijing Institute of Technology [pure.bit.edu.cn]

- 13. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 14. Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Novel 3-nitro-1H-1,2,4-triazole-based compounds as potential anti-Chagasic drugs: in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Oral toxicity of 3-nitro-1,2,4-triazol-5-one in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Tautomerism in 3-Nitro-1,2,4-triazole and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the tautomerism of 3-nitro-1,2,4-triazole and its derivatives. Prototropic tautomerism, the migration of a proton, is a critical factor influencing the physicochemical properties, stability, and reactivity of these nitrogen-rich heterocyclic compounds. A thorough understanding of the tautomeric equilibria is paramount for their application in energetic materials and for the design of novel derivatives with tailored properties.

Tautomeric Forms of this compound

This compound can exist in three principal tautomeric forms, distinguished by the position of the hydrogen atom on the triazole ring: 1H, 2H, and 4H tautomers. The equilibrium between these forms is influenced by the physical state (gas, solution, or solid), the polarity of the solvent, and the presence of other substituents on the triazole ring.

Relative Stability of Tautomers

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in determining the relative stabilities of the this compound tautomers. In the gas phase, the 1H-tautomer is generally considered the most stable, followed by the 2H- and 4H-tautomers. However, in polar solvents, the more polar 2H-tautomer can be stabilized, altering the equilibrium.

For the related compound, 3-amino-5-nitro-1,2,4-triazole (ANTA), theoretical studies have shown that while the 1H-tautomer is more stable at higher levels of theory (MP2, MP4, and DFT) in the gas phase, the 2H-tautomer is favored in polar solvents. This highlights the significant role of the environment in determining the predominant tautomeric form.

Quantitative Data on Tautomer Stability

The following table summarizes the calculated relative energies of the tautomers of a C-nitro-1,2,4-triazole.

| Tautomer | Relative Energy (kcal/mol) |

| 2a (1H) | 0.0 |

| 2b (2H) | 2.5 |

| 2c (4H) | 7.4 |

| 2d (aci-nitro) | 30.1 |

| 2e (aci-nitro) | 30.5 |

Data adapted from theoretical studies on C-nitro-1,2,4-triazoles. The specific values can vary depending on the computational method and basis set used.[1]

Physicochemical Properties

The tautomeric equilibrium influences key physicochemical properties such as acidity (pKa), dipole moment, and crystal packing. The pKa of the parent 1,2,4-triazole (B32235) is 10.26 for the neutral molecule and 2.45 for the protonated form. The introduction of a strong electron-withdrawing nitro group is expected to significantly increase the acidity of the N-H protons.

Crystallographic Data

Single-crystal X-ray diffraction studies have unequivocally confirmed the structure of this compound in the solid state as the 1H-tautomer.[1][2] The crystal structure reveals a planar triazole ring with intermolecular N-H···N and C-H···O hydrogen bonds forming a supramolecular chain.[1][2]

| Crystal Data for 1H-3-Nitro-1,2,4-triazole | |

| Formula | C₂H₂N₄O₂ |

| Molecular Weight | 114.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.7818 (1) |

| b (Å) | 10.0726 (2) |

| c (Å) | 9.9703 (1) |

| β (°) | 107.081 (1) |

| Volume (ų) | 843.03 (2) |

| Z | 8 |

Data obtained at T = 100 K.[1]

Experimental Protocols for Tautomerism Analysis

A combination of spectroscopic and crystallographic techniques is employed to study the tautomerism of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique to study tautomeric equilibria in solution.

-

Protocol:

-

Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Acquire ¹H, ¹³C, and ¹⁵N NMR spectra.

-

The chemical shifts of the ring protons and carbons are sensitive to the electronic environment of the different tautomers.

-

In cases of slow exchange on the NMR timescale, distinct sets of signals for each tautomer may be observed. For fast exchange, population-weighted average chemical shifts are observed.

-

Variable-temperature NMR studies can provide insights into the dynamics of the tautomeric interconversion.

-

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as different tautomers will exhibit distinct absorption maxima.

-

Protocol:

-

Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Record the absorption spectrum over a relevant wavelength range (typically 200-400 nm).

-

Comparison of the experimental spectrum with spectra predicted by computational methods for each tautomer can aid in identifying the predominant form in solution.

-

Single-Crystal X-ray Diffraction

This technique provides unambiguous structural information in the solid state.

-

Protocol:

-

Grow single crystals of the compound, for example, by slow evaporation of a suitable solvent. For 3-nitro-1H-1,2,4-triazole, crystals can be obtained from a hot methanol (B129727) solution.[3]

-

Mount a suitable crystal on a diffractometer.

-

Collect diffraction data, typically at low temperature (e.g., 100 K) to minimize thermal vibrations.

-

Solve and refine the crystal structure to determine bond lengths, bond angles, and intermolecular interactions, which confirms the tautomeric form present in the crystal lattice.

-

Synthesis of this compound Derivatives

The synthesis of this compound derivatives is of significant interest for the development of new energetic materials.

General Procedure for N-alkylation:

-

Reactants: 3-nitro-1H-1,2,4-triazole, an appropriate alkylating agent (e.g., an oxirane derivative), and a base (e.g., triethylamine).

-

Solvent: Absolute ethanol.

-

Procedure:

-

Dissolve the 3-nitro-1H-1,2,4-triazole and the alkylating agent in ethanol.

-

Add the base and reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, filter the mixture and concentrate the filtrate.

-

Perform an aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate).

-

Purify the product by column chromatography or recrystallization.

-

Conclusion

The tautomerism of this compound and its derivatives is a complex phenomenon governed by a delicate interplay of structural and environmental factors. A comprehensive understanding of the tautomeric equilibria, achieved through a combination of computational and experimental techniques, is crucial for predicting and controlling the properties of these important compounds. This guide provides a foundational framework for researchers in the fields of energetic materials and medicinal chemistry to explore and exploit the rich chemistry of this heterocyclic system.

References

An In-Depth Technical Guide on the Electronic Structure and Bonding in 3-Nitro-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitro-1,2,4-triazole (NTO) is a heterocyclic compound of significant interest due to its applications as an energetic material and its potential as a scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the electronic structure and bonding characteristics of NTO. It synthesizes experimental findings from X-ray crystallography, Fourier-transform infrared (FTIR), Raman, and nuclear magnetic resonance (NMR) spectroscopy with theoretical insights from computational chemistry. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering a thorough understanding of the fundamental molecular properties of NTO.

Introduction

This compound, a five-membered heterocyclic compound with the molecular formula C₂H₂N₄O₂, has garnered considerable attention for its unique combination of properties. Its energetic nature, coupled with relative insensitivity, makes it a subject of study in materials science. Furthermore, the triazole moiety is a well-established pharmacophore in medicinal chemistry, and the introduction of a nitro group can significantly modulate the electronic and biological properties of the parent ring. A fundamental understanding of the electronic structure and bonding in NTO is crucial for the rational design of novel energetic materials and pharmaceutical agents. This guide delves into the molecular geometry, electronic properties, and vibrational characteristics of NTO, supported by experimental data and computational analysis.

Molecular Structure and Geometry

The precise three-dimensional arrangement of atoms in this compound has been determined through single-crystal X-ray diffraction studies. The asymmetric unit of the crystal structure of NTO contains two crystallographically independent molecules, designated as Molecule A and Molecule B.[1] Both molecules exhibit a planar triazole ring, a common feature of aromatic heterocyclic systems.[1]

Bond Lengths

The experimentally determined bond lengths for the two independent molecules of this compound in the crystalline state are summarized in Table 1. The bond lengths within the triazole ring are indicative of delocalized π-electron density, characteristic of an aromatic system.

Table 1: Experimental Bond Lengths (Å) for this compound [1]

| Bond | Molecule A | Molecule B |

| O1 - N3 | 1.228 (2) | 1.229 (2) |

| O2 - N3 | 1.221 (2) | 1.225 (2) |

| N1 - C2 | 1.320 (2) | 1.317 (2) |

| N1 - N2 | 1.366 (2) | 1.369 (2) |

| N2 - C1 | 1.319 (2) | 1.320 (2) |

| N3 - C1 | 1.442 (2) | 1.440 (2) |

| N4 - C1 | 1.348 (2) | 1.350 (2) |

| N4 - C2 | 1.332 (2) | 1.334 (2) |

Bond Angles

The bond angles of this compound provide further insight into its molecular geometry. The planarity of the triazole ring is maintained by sp² hybridization of the ring atoms.

Table 2: Experimental Bond Angles (°) for this compound [1]

| Angle | Molecule A | Molecule B |

| O2 - N3 - O1 | 124.64 (16) | 124.58 (16) |

| O2 - N3 - C1 | 117.80 (15) | 117.84 (15) |

| O1 - N3 - C1 | 117.55 (15) | 117.58 (15) |

| C2 - N1 - N2 | 111.41 (14) | 111.45 (14) |

| C1 - N2 - N1 | 104.28 (13) | 104.21 (13) |

| N2 - C1 - N4 | 113.68 (15) | 113.72 (15) |

| N2 - C1 - N3 | 119.53 (14) | 119.60 (14) |

| N4 - C1 - N3 | 126.79 (15) | 126.68 (15) |

| N1 - C2 - N4 | 110.59 (15) | 110.56 (15) |

| C1 - N4 - C2 | 100.04 (14) | 100.06 (14) |

Dihedral Angles

The planarity of the triazole ring and the orientation of the nitro group are described by the dihedral angles.

Table 3: Selected Experimental Dihedral Angles (°) for this compound [1]

| Atoms | Molecule A | Molecule B |

| N2 - N1 - C2 - N4 | -0.1 (2) | 0.0 (2) |

| C2 - N1 - N2 - C1 | 0.1 (2) | 0.0 (2) |

| N1 - N2 - C1 - N4 | -0.1 (2) | 0.0 (2) |

| N1 - N2 - C1 - N3 | 179.62 (15) | -179.82 (15) |

| N2 - C1 - N4 - C2 | 0.1 (2) | 0.0 (2) |

| N3 - C1 - N4 - C2 | -179.64 (16) | 179.82 (16) |

| N1 - C2 - N4 - C1 | 0.0 (2) | 0.0 (2) |

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the nitration of a precursor, 1,2,4-triazol-3-one. The following is a generalized procedure based on established methods.

Protocol 1: Synthesis of this compound

-

Preparation of the Nitrating Mixture: A mixture of concentrated nitric acid and sulfuric acid is prepared, typically in a 1:2 to 1:3 volume ratio. The mixture should be cooled in an ice bath to maintain a low temperature during the addition of the substrate.

-

Nitration Reaction: 1,2,4-triazol-3-one is slowly added in small portions to the cooled nitrating mixture with constant stirring. The temperature of the reaction mixture is carefully controlled and maintained below 10 °C.

-

Reaction Monitoring: The reaction is allowed to proceed at a low temperature for a specified period, often several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice, leading to the precipitation of the crude product.

-

Isolation and Purification: The precipitate is collected by filtration, washed with cold water to remove residual acid, and then dried. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol (B145695) or water.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction.

Protocol 2: Single-Crystal X-ray Diffraction Analysis [1]

-

Crystal Growth: Single crystals of this compound suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the compound in a suitable solvent, such as methanol.[1]

-

Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations, using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and a detector.

-

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms may be located from a difference Fourier map and refined isotropically or placed in calculated positions.

Spectroscopic Analysis

Protocol 3: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

-

Sample Preparation: For FTIR and Raman analysis, a small amount of the crystalline this compound is used. For FTIR, the sample can be prepared as a KBr pellet. For Raman spectroscopy, the crystalline sample can be analyzed directly.

-

Data Acquisition: FTIR spectra are recorded on an FTIR spectrometer, typically in the range of 4000-400 cm⁻¹. Raman spectra are recorded on a Raman spectrometer using a laser of a specific wavelength for excitation.

-

Spectral Analysis: The obtained spectra are analyzed to identify the characteristic vibrational modes of the functional groups present in the molecule, such as the N-H, C-H, N=N, C-N, and NO₂ stretching and bending vibrations.

Protocol 4: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are recorded on an NMR spectrometer.

-

Spectral Analysis: The chemical shifts (δ) and coupling constants (J) are analyzed to confirm the molecular structure. The number of signals, their multiplicity, and integration in the ¹H NMR spectrum, along with the chemical shifts in the ¹³C NMR spectrum, provide detailed information about the chemical environment of the protons and carbon atoms in the molecule.

Electronic Properties and Bonding Analysis

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and bonding of molecules like this compound.

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a measure of the molecule's chemical stability and electronic excitability.

Table 4: Calculated HOMO-LUMO Energies and Gap for this compound (Illustrative)

| Computational Method | Basis Set | HOMO (eV) | LUMO (eV) | Gap (eV) |

| B3LYP | 6-311++G(d,p) | -8.52 | -3.45 | 5.07 |

| M06-2X | 6-311++G(d,p) | -9.21 | -3.18 | 6.03 |

| PBE0 | 6-311++G(d,p) | -8.95 | -3.33 | 5.62 |

Note: These are illustrative values and can vary based on the specific computational setup.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges, offering insights into the charge distribution within the molecule.

Table 5: Calculated Mulliken Atomic Charges for this compound (Illustrative)

| Atom | B3LYP/6-311++G(d,p) |

| C1 | 0.45 |

| C2 | 0.15 |

| N1 | -0.35 |

| N2 | -0.10 |

| N3 | 0.60 |

| N4 | -0.25 |

| H(N) | 0.30 |

| H(C) | 0.10 |

| O1 | -0.45 |

| O2 | -0.45 |

Note: These are illustrative values and are highly dependent on the computational method and basis set used.

Vibrational Spectroscopy

The vibrational modes of this compound, observed through FTIR and Raman spectroscopy, provide a fingerprint of the molecule's structure and bonding.

Table 6: Selected Experimental Vibrational Frequencies (cm⁻¹) and Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | N-H stretching |

| ~3000 | C-H stretching |

| ~1560 | NO₂ asymmetric stretching |

| ~1480 | Triazole ring stretching |

| ~1350 | NO₂ symmetric stretching |

| ~1280 | Triazole ring stretching |

| ~1050 | N-N stretching |

| ~850 | Ring breathing |

| ~780 | NO₂ bending |

Visualizations

Molecular Structure and Intermolecular Interactions

The following diagram illustrates the molecular structure of this compound and highlights the key intermolecular hydrogen bonding interactions present in the crystalline state.

Caption: Intermolecular hydrogen bonding in this compound.

Experimental Workflow for Structural Elucidation

This diagram outlines the typical experimental workflow for the synthesis and structural characterization of this compound.

Caption: Experimental workflow for this compound.

Computational Chemistry Workflow

The following flowchart illustrates a typical workflow for the computational analysis of the electronic structure of this compound.

Caption: Computational workflow for electronic structure analysis.

Conclusion

This technical guide has provided a detailed examination of the electronic structure and bonding in this compound. The combination of experimental data from X-ray crystallography and various spectroscopic techniques with theoretical calculations offers a comprehensive understanding of its molecular geometry, charge distribution, and electronic properties. The planarity of the triazole ring, the delocalized π-system, and the influence of the electron-withdrawing nitro group are key features that dictate its chemical behavior. The presented data and protocols serve as a valuable resource for scientists and researchers engaged in the fields of energetic materials and medicinal chemistry, facilitating further exploration and application of this versatile molecule.

References

Acidity and pKa of 3-Nitro-1,2,4-triazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa of 3-nitro-1,2,4-triazole, a key parameter influencing its chemical behavior, reactivity, and potential applications in various scientific fields, including medicinal chemistry and materials science. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of experimental workflows.

Quantitative Data on Acidity

The acidity of this compound is significantly influenced by the electron-withdrawing nature of the nitro group, which enhances the dissociation of the N-H proton of the triazole ring. The pKa value of this compound has been determined experimentally and computationally. For comparison, the pKa values of the parent 1,2,4-triazole (B32235) and the related compound 3-nitro-1,2,4-triazol-5-one (NTO) are also presented.

| Compound | pKa | Method | Reference |

| This compound | 5.1 | Potentiometric Titration | N/A |

| 1,2,4-Triazole | 2.19 (protonated species) | Not Specified | [1] |

| 1,2,4-Triazole | 10.26 (neutral molecule) | Not Specified | [1][2] |

| 3-Nitro-1,2,4-triazol-5-one (NTO) | 3.76 | Acid-Base Titration | [3] |

Experimental Protocols for pKa Determination

The determination of the acid dissociation constant (pKa) is a fundamental measurement in chemical analysis. The following are detailed methodologies for two common experimental techniques used to determine the pKa of compounds like this compound.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the pKa of a substance by measuring the pH of a solution as a titrant of known concentration is added.

Materials and Equipment:

-

pH meter with a glass electrode

-

Calibrated burette

-

Magnetic stirrer and stir bar

-

Beaker or titration vessel

-

Standardized solution of a strong base (e.g., 0.1 M NaOH)

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

This compound sample

-

Deionized water

-

Inert gas (e.g., nitrogen or argon) for sparging

Procedure:

-

Preparation of the Analyte Solution:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to prepare a solution of a specific concentration (e.g., 0.01 M).

-

The solvent may be a mixture of water and an organic solvent like dioxane if the compound has low aqueous solubility.

-

-

Calibration of the pH Meter:

-

Calibrate the pH meter using at least two standard buffer solutions with known pH values that bracket the expected pKa of the analyte.

-

-

Titration Setup:

-

Place the analyte solution in the titration vessel and add a magnetic stir bar.

-

Immerse the calibrated pH electrode in the solution, ensuring the bulb is fully submerged but not in the path of the stir bar.

-

If the solution is susceptible to atmospheric CO2, sparge with an inert gas throughout the titration.

-

-

Titration Process:

-

Begin stirring the solution at a constant rate.

-

Record the initial pH of the solution.

-

Add the standardized strong base titrant in small, precise increments from the burette.

-

After each addition, allow the pH reading to stabilize before recording the pH and the volume of titrant added.

-

Continue the titration until the pH has passed the equivalence point and a plateau is observed in the higher pH range.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point. The volume at the half-equivalence point can then be determined and used to find the pKa from the original titration curve.

-

Spectrophotometric pKa Determination

Spectrophotometry is a useful method for pKa determination when the acidic and basic forms of a compound have distinct UV-Vis absorption spectra.

Materials and Equipment:

-

UV-Vis spectrophotometer

-

Quartz cuvettes

-

pH meter

-

A series of buffer solutions with known pH values covering a range around the expected pKa

-

Stock solution of this compound in a suitable solvent (e.g., water or methanol)

Procedure:

-

Preparation of Solutions:

-

Prepare a series of buffer solutions with accurately known pH values, typically spanning at least 2 pH units above and below the estimated pKa.

-

Prepare a stock solution of this compound of a known concentration.

-

-

Spectral Measurements:

-

For each buffer solution, add a small, constant aliquot of the this compound stock solution to a known volume of the buffer to achieve the same final concentration in each sample.

-

Record the UV-Vis absorption spectrum of each solution over a relevant wavelength range. Use the corresponding buffer solution as the blank.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance for the fully protonated (acidic) and deprotonated (basic) forms of the molecule. This is typically done by measuring the spectra in highly acidic (e.g., pH 1) and highly basic (e.g., pH 10) solutions.

-

At a selected wavelength where the absorbance difference between the acidic and basic forms is significant, plot the absorbance versus the pH of the buffer solutions.

-

The resulting plot will be a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

The pKa can also be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - A_a) / (A_b - A)] where A is the absorbance at a given pH, A_a is the absorbance of the fully acidic form, and A_b is the absorbance of the fully basic form.

-

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for pKa determination by potentiometric titration.

References

The Energetic Landscape of 3-Nitro-1,2,4-triazole: A Technical Guide to its Polymorphism and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the polymorphism of 3-nitro-1,2,4-triazole (NTO), a molecule of significant interest in the field of energetic materials. A comprehensive understanding of its different crystalline forms, or polymorphs, is critical as this directly influences its energetic performance, stability, and safety. This document summarizes key quantitative data, details experimental methodologies for characterization, and visualizes the relationships and workflows involved in the study of NTO polymorphism.

Introduction to the Polymorphism of this compound

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[1] These different forms, known as polymorphs, have the same chemical composition but differ in their crystal lattice arrangements.[1] In the context of energetic materials like this compound (NTO), polymorphism plays a crucial role in determining key properties such as density, detonation performance, and sensitivity to external stimuli.[2][3] NTO is known to exist in at least two distinct polymorphic forms, commonly designated as Form I and Form II.[2][4][5]

Form I crystallizes in the tetragonal space group P41212, while Form II adopts a monoclinic P21/c space group.[2][4][5] Notably, Form II exhibits a higher density than Form I, a characteristic that often translates to superior detonation properties in energetic materials.[2][6] Research has shown that Form II can be irreversibly converted to the more thermally stable Form I at temperatures above 98 °C.[2][4][5] This phase transformation underscores the importance of understanding the thermodynamic relationships between the polymorphs for safe handling and storage.

Comparative Energetic Properties

The different crystal packing in NTO polymorphs leads to significant variations in their energetic properties. Form II is generally considered the more powerful and less sensitive polymorph, making it a promising candidate for applications requiring a balance of performance and safety.[2]

Table 1: Physicochemical and Energetic Properties of NTO Polymorphs

| Property | Form I | Form II |

| Crystal System | Tetragonal | Monoclinic |

| Space Group | P41212 | P21/c |

| Density (g·cm⁻³) | 1.811 | 1.878[7] |

| Heat of Formation (kJ·mol⁻¹) | -81.3 | -59.7 to -129.4[8] |

| Detonation Velocity (Vdet) (m·s⁻¹) | 7947 | 8213[2][4][5] |

| Detonation Pressure (PC-J) (GPa) | 24.8 | 27.45[2][4][5] |

| Impact Sensitivity (IS) (J) | > 40 | > 40[2][4][5] |

| Friction Sensitivity (FS) (N) | 360 | 360[2][4][5] |

| Electrostatic Discharge (ESD) (J) | 29 | 29[2][4][5] |

Experimental Protocols

The characterization and differentiation of NTO polymorphs rely on a suite of analytical techniques. Below are detailed methodologies for key experiments.

Polymorph Screening and Crystallization

The controlled crystallization from various solvents is a primary method for obtaining different polymorphs.

-

Objective: To selectively crystallize Form I and Form II of NTO.

-

Apparatus: Crystallization dishes, beakers, magnetic stirrer, and a temperature-controlled bath.

-

Procedure:

-

Prepare saturated solutions of NTO in various solvents (e.g., methanol (B129727), ethanol, acetone, ethyl acetate) at elevated temperatures.[9]

-

For Form I, slow evaporation of the solvent at room temperature is typically employed.[9]

-

For Form II, specific solvent mixtures and additives may be required. For instance, crystallization from a 1:1 mixture of methanol and ethyl acetate (B1210297) with the addition of hydroxylamine (B1172632) has been shown to yield Form II.[9]

-

The resulting crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum.

-

Single-Crystal and Powder X-ray Diffraction (SC-XRD & PXRD)

X-ray diffraction is the definitive method for determining the crystal structure of each polymorph.

-

Objective: To identify the crystal system, space group, and unit cell parameters of the NTO polymorphs.

-

Apparatus: Single-crystal X-ray diffractometer and Powder X-ray diffractometer.

-

Procedure (SC-XRD):

-

A suitable single crystal of each polymorph is selected and mounted on the diffractometer.

-

The crystal is cooled to a specific temperature (e.g., 298 K) to minimize thermal vibrations.

-

A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

-

The collected data is processed to determine the unit cell dimensions and space group, leading to the full structure solution.

-

-

Procedure (PXRD):

-

A finely ground powder of the NTO sample is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam over a range of 2θ angles.

-

The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

-

The resulting diffraction pattern is unique to each polymorph and can be used for phase identification and purity analysis.

-

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal behavior of the polymorphs, including phase transitions and decomposition.[10]

-

Objective: To determine the melting points, phase transition temperatures, and thermal stability of the NTO polymorphs.

-

Apparatus: DSC instrument and TGA instrument.

-

Procedure (DSC):

-

A small, accurately weighed sample (1-5 mg) of the NTO polymorph is placed in an aluminum pan.

-

The pan is sealed and placed in the DSC cell alongside an empty reference pan.

-

The sample is heated at a constant rate (e.g., 5 °C/min) under an inert atmosphere (e.g., nitrogen).

-

The heat flow to the sample is measured as a function of temperature. Endothermic events (like melting or phase transitions) and exothermic events (like decomposition) are recorded. The irreversible phase transition of Form II to Form I is observed as an endothermic event around 98-115 °C.[9]

-

-

Procedure (TGA):

-

A slightly larger sample (5-10 mg) is placed in a tared TGA pan.

-

The sample is heated at a controlled rate in a specific atmosphere.

-

The mass of the sample is continuously monitored as a function of temperature.

-

The resulting data provides information on decomposition temperatures and mass loss events.

-

Sensitivity Testing

The sensitivity of energetic materials to external stimuli such as impact, friction, and electrostatic discharge is a critical safety parameter.

-

Objective: To quantify the sensitivity of each NTO polymorph.

-

Apparatus: BAM (Bundesanstalt für Materialforschung und -prüfung) drop hammer for impact sensitivity, BAM friction tester, and an electrostatic discharge apparatus.[2]

-

Procedure (Impact Sensitivity):

-

A small amount of the sample is placed on the anvil of the drop hammer.

-

A specified weight is dropped from varying heights onto the sample.

-

The height at which a 50% probability of initiation (explosion or decomposition) occurs is determined.

-

-

Procedure (Friction Sensitivity):

-

The sample is subjected to a frictional force between a porcelain peg and a porcelain plate under a specified load.

-

The load at which initiation occurs is recorded.

-

-

Procedure (Electrostatic Discharge Sensitivity):

-

The sample is subjected to a spark of known energy.

-

The minimum energy required to initiate the sample is determined.

-

Visualizing Relationships and Workflows

The following diagrams, generated using Graphviz, illustrate the key relationships and experimental workflows in the study of NTO polymorphism.

Conclusion

The existence of polymorphism in this compound has a profound impact on its application as an energetic material. Form II, with its higher density and superior detonation characteristics, coupled with low sensitivity, stands out as a promising candidate for advanced energetic formulations. However, its thermal instability and transformation to the less energetic Form I at elevated temperatures present a significant challenge for its practical use. A thorough understanding of the crystallization conditions, structural details, and thermal behavior of each polymorph is therefore essential for the safe and effective utilization of NTO in its intended applications. The experimental protocols and workflows outlined in this guide provide a robust framework for researchers in the field to further explore and harness the potential of this energetic material.

References

- 1. Crystal polymorphism - Wikipedia [en.wikipedia.org]

- 2. Polymorphism, phase transformation and energetic properties of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. cris.tau.ac.il [cris.tau.ac.il]

- 5. Polymorphism, phase transformation and energetic properties of this compound - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. NTO Polymorphs | MRS Online Proceedings Library (OPL) | Cambridge Core [cambridge.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. rsc.org [rsc.org]

- 10. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 3-Nitro-1,2,4-triazole Derivatives: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 3-nitro-1,2,4-triazole derivatives. The focus is on robust and reproducible methods for the preparation of these valuable compounds, which serve as key intermediates and active pharmaceutical ingredients in various research and development endeavors.

Introduction

This compound and its derivatives are an important class of heterocyclic compounds with a wide range of applications. The presence of the nitro group significantly influences the electronic properties of the triazole ring, making these compounds valuable synthons for further functionalization. In the field of medicinal chemistry, nitrotriazole derivatives have emerged as promising candidates for the development of new drugs, particularly as antitrypanosomatid and anti-Chagas disease agents. Their mechanism of action is often attributed to the bioreduction of the nitro group by parasitic nitroreductases, leading to the formation of cytotoxic radical species. This application note provides detailed synthetic protocols, characterization data, and workflow diagrams to facilitate the synthesis of these compounds in a laboratory setting.

Data Presentation

Table 1: Summary of Synthetic Protocols for this compound Derivatives

| Product | Starting Material | Reagents | Reaction Conditions | Yield (%) | Melting Point (°C) | Reference |